molecular formula C19H25N5O4S B2393678 N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)pyrazine-2-carboxamide CAS No. 1021265-59-7

N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)pyrazine-2-carboxamide

Cat. No. B2393678
CAS RN: 1021265-59-7
M. Wt: 419.5
InChI Key: LYPYGSFHHDBVQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)pyrazine-2-carboxamide” is a compound that has been studied for its potential pharmacological properties . It is derived from a class of compounds known as piperazines . Piperazines and their derivatives show a wide range of biological and pharmaceutical activity .


Synthesis Analysis

The synthesis of piperazine derivatives involves various methods including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Scientific Research Applications

Genotoxicity and Obesity Treatment

  • The compound shows promise as a treatment for obesity due to its role as a 5-HT2C agonist, which influences food intake and body weight regulation. However, studies have raised concerns about its genotoxicity potential, indicating the need for careful evaluation of its safety profile (Kalgutkar et al., 2007).

Antimicrobial Applications

  • Synthesized derivatives of piperazine, including those similar to the compound , have shown promising antimicrobial properties. This suggests potential applications in developing new antimicrobial agents (Patil et al., 2021).

Anti-Tubercular Properties

  • Certain derivatives of the compound have demonstrated significant in vitro and in vivo activity against Mycobacterium tuberculosis, suggesting a potential role in developing new anti-tubercular drugs (Sriram et al., 2006).

Cytotoxicity for Cancer Treatment

  • Some related compounds have been studied for their cytotoxic activity against cancer cells, such as Ehrlich Ascites Carcinoma cells, indicating potential applications in cancer therapy (Hassan et al., 2014).

Development in Tuberculosis Treatment

  • The compound's derivative, pyrazine-2-carboxamide, is used in the treatment of tuberculosis. This indicates the compound's relevance in the synthesis of important pharmaceuticals (Ingham et al., 2014).

Serotonin Binding

  • The compound's interaction with serotonin receptors suggests its potential use in neurological or psychiatric conditions (Fuller et al., 1978).

Mechanism of Action

properties

IUPAC Name

N-[3-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylpropyl]pyrazine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O4S/c1-28-17-5-3-16(4-6-17)23-10-12-24(13-11-23)29(26,27)14-2-7-22-19(25)18-15-20-8-9-21-18/h3-6,8-9,15H,2,7,10-14H2,1H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYPYGSFHHDBVQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)CCCNC(=O)C3=NC=CN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.